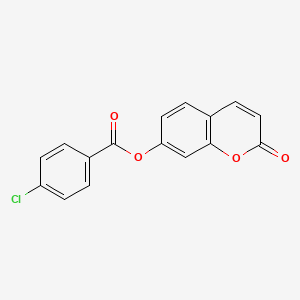
2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-oxo-2H-chromen-7-yl 4-chlorobenzoate” is a chemical compound that has been synthesized and studied for its various properties . It is derived from the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .
Synthesis Analysis
The synthesis of “this compound” is achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various spectroscopic techniques including mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of “this compound” is the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-oxo-2H-chromen-7-yl 4-chlorobenzoate has been synthesized and characterized in research. The ester was synthesized through an O-acylation reaction, yielding an 88% success rate. Its characteristics were thoroughly analyzed using mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy (Becerra, Portilla, & Castillo, 2021).
Polymer Synthesis and Dielectric Properties
This compound has been used in the synthesis of polymers, such as poly(4-{[bis(2-hydroxyethyl)amino]methyl}-2-oxo-2H-chromen-7-yl-2-methylpropanoate). These polymers exhibit notable dielectric properties and have been analyzed for their structural characteristics and electronic features (Bezgin, Ayaz, & Demirelli, 2015).
Development of Antimicrobial Agents
Derivatives of this compound have been synthesized and tested for their antibacterial activity. Studies show promising results in developing new antimicrobial agents effective against both Gram-positive and Gram-negative bacteria (Čačić et al., 2006).
Antineoplastic Activity
Compounds derived from this compound have been evaluated for their antineoplastic activities. Studies indicate their potential as leading structures for further investigation in cancer treatment (Gašparová et al., 2013).
Synthesis of Thiazole Derivatives
Research has also been conducted on the ultrasound-promoted synthesis of novel thiazole derivatives bearing a coumarin nucleus from this compound. These derivatives were evaluated for their cytotoxic activity, demonstrating potent effects (Gomha & Khalil, 2012).
Eco-friendly Synthesis Methods
An eco-friendly procedure for synthesizing derivatives by a three-component reaction involving this compound has been described. This approach emphasizes high yields, short reaction times, and environmentally friendly reaction media (Ghashang et al., 2016).
Eigenschaften
IUPAC Name |
(2-oxochromen-7-yl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO4/c17-12-5-1-11(2-6-12)16(19)20-13-7-3-10-4-8-15(18)21-14(10)9-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYOATOHSLRGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Chlorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2659640.png)
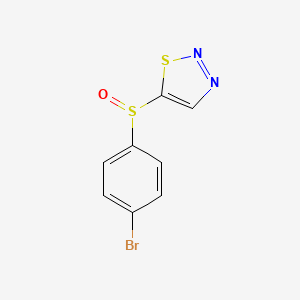
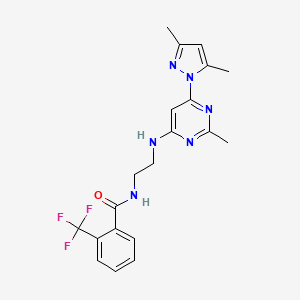
![N-(2-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2659644.png)
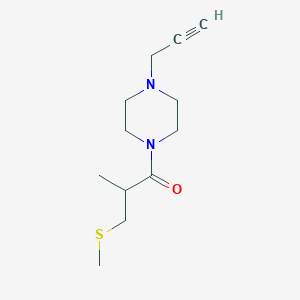
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2659646.png)
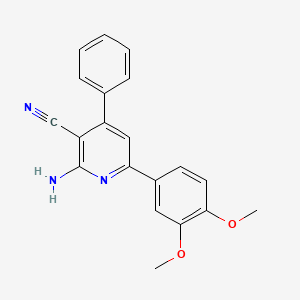
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2659648.png)
![3-[(4-bromobenzyl)thio]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2659650.png)
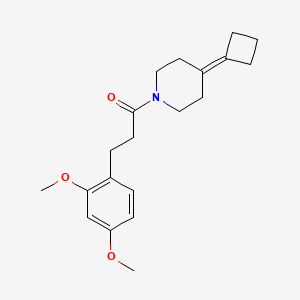
![1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2659654.png)
